N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyridine core. The molecule includes a carboxamide group at position 6 and a 2-(1H-imidazol-4-yl)ethyl substituent.
Properties
Molecular Formula |
C11H11N7O |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H11N7O/c19-11(13-4-3-9-5-12-7-14-9)8-1-2-10-15-16-17-18(10)6-8/h1-2,5-7H,3-4H2,(H,12,14)(H,13,19) |
InChI Key |
ATZHUPIZQLUKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step procedures that include the formation of imidazole and tetrazole rings followed by their fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the tetrazole ring can be formed from the reaction of an azide with a nitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The tetrazolo[1,5-a]pyridine core participates in denitrogenative and cyclization reactions.
Denitrogenative Annulation
Under copper-catalyzed azide–alkyne cycloaddition (CuAAC) conditions, the tetrazole ring undergoes denitrogenation to form imidazo[1,2-a]quinoxaline derivatives .
| Reaction Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|
| 80°C, DMF, 24 h | CuI, phenylacetylene | Imidazo[1,2-a]quinoxaline derivatives | 65–78% |
Nucleophilic Substitution
The tetrazole ring reacts with electrophiles at the nitrogen-rich positions. For example, alkylation occurs at N1 under basic conditions, forming N-alkylated derivatives .
Carboxamide Group Transformations
The carboxamide moiety (-CONH-) undergoes hydrolysis and substitution reactions.
Acidic/Basic Hydrolysis
Hydrolysis of the carboxamide group produces the corresponding carboxylic acid under strong acidic or basic conditions.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux, 8 h | HCl | Tetrazolo[1,5-a]pyridine-6-carboxylic acid | Complete conversion |
| 2M NaOH, ethanol, 70°C, 6 h | NaOH | Same as above | 85% yield |
Amide Coupling
The carboxamide group reacts with amines in the presence of coupling agents like EDC/HOBt to form secondary amides.
Imidazole Moiety Reactions
The imidazole ring engages in coordination and electrophilic substitution.
Metal Coordination
Imidazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as confirmed by UV-Vis and NMR spectroscopy .
Electrophilic Substitution
Nitration and sulfonation occur preferentially at the C2 position of the imidazole ring under mild conditions .
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitroimidazole derivative | 72% |
| Sulfonation | SO₃, DMF, 50°C | 2-Sulfoimidazole derivative | 68% |
Cross-Reactivity and Tandem Reactions
Multi-functional reactions exploit simultaneous transformations of tetrazole, carboxamide, and imidazole groups.
Tandem Hydrolysis-Alkylation
Sequential hydrolysis of the carboxamide followed by alkylation of the imidazole ring yields bifunctional derivatives :
-
Hydrolysis: 2M NaOH, 70°C → Carboxylic acid
-
Alkylation: CH₃I, K₂CO₃ → Methylated imidazole
CuAAC with Subsequent Functionalization
Copper-catalyzed cycloaddition of the tetrazole ring with alkynes precedes imidazole-directed metal coordination, producing multifunctional architectures .
Comparative Reactivity Table
Key reactions are summarized below:
| Functional Group | Reaction Type | Conditions | Key Reagents | Products |
|---|---|---|---|---|
| Tetrazole | Denitrogenative annulation | CuI, DMF, 80°C | Phenylacetylene | Imidazo[1,2-a]quinoxaline |
| Carboxamide | Hydrolysis | 6M HCl, reflux | HCl | Carboxylic acid |
| Imidazole | Nitration | HNO₃/H₂SO₄, 0°C | Nitric acid | 2-Nitroimidazole |
Mechanistic Insights
Scientific Research Applications
N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other interactions, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Tetrazolo-Pyridine Derivatives
Example Compound : Tetrazolo[1,5-a]pyridin-8-amine
- Structural Differences : The target compound substitutes position 6 with a carboxamide and an imidazole-ethyl group, whereas the analog in features an amine group at position 6.
- Activity : Tetrazolo[1,5-a]pyridin-8-amine demonstrates alpha-glucosidase inhibitory activity, a key target for diabetes management. The carboxamide group in the target compound may enhance binding affinity compared to the amine due to additional hydrogen-bonding interactions .
Triazolopyrimidine Derivatives
Example Compounds : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen acetylhydrazones
- Structural Differences : These compounds replace the tetrazolo-pyridine core with a triazolopyrimidine system. Substituents include oxygen acetylhydrazones rather than carboxamide-imidazole chains.
- Activity : Exhibited herbicidal and fungicidal effects, with chiral derivatives showing enhanced activity. The imidazole group in the target compound could confer distinct metal-binding interactions compared to acetylhydrazones .
Quinazoline and Quinoline Derivatives
Example Compounds :
- N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]aldehyde hydrazones (antimicrobial)
- Tetrazolo[1,5-a]quinoline-thiazolidinones (analgesic)
- The target compound’s imidazole-ethyl group contrasts with thiazolidinone or aldehyde hydrazone substituents.
- Activity: Quinazoline derivatives inhibit plant pathogens (e.g., Fusarium graminearum), while tetrazolo-quinoline-thiazolidinones show analgesic effects. The target compound’s carboxamide may favor enzyme inhibition over antimicrobial or analgesic activity .
Enzyme Inhibition Potential
- Alpha-Glucosidase Inhibition : highlights tetrazolo-pyridine derivatives as alpha-glucosidase inhibitors. The target compound’s carboxamide group may enhance binding compared to simpler amines, though empirical validation is needed .
- Chirality Effects : Triazolopyrimidines in show that chiral centers boost bioactivity. The target compound lacks reported chirality, suggesting room for structural optimization .
Q & A
Q. What are the established synthetic routes for N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic annulation. For example, triazolo[1,5-a]pyridines are synthesized via tandem reactions starting from amino-substituted pyridines and 1,2,4-triazole precursors . Key steps include:
- Coupling : Use of potassium carbonate in DMF as a base for nucleophilic substitution (e.g., 76% yield achieved under these conditions) .
- Deprotonation : Column chromatography for purification post-reaction .
Optimization strategies: - Temperature control (e.g., 65°C for nucleophilic substitution reactions) .
- Solvent selection (e.g., hexane/ethyl acetate for crystallization) .
Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | K₂CO₃, DMF, 65°C | 76% | |
| Crystallization | Hexane/EtOAc (3:1) | >95% purity |
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction : Resolve bond lengths/angles (e.g., twist angles of substituents relative to the tetrazolo-pyridine core) .
- NMR : Assign peaks using ¹H-¹H COSY and HSQC for imidazole and tetrazole protons .
- HRMS : Confirm molecular weight (e.g., ±0.001 Da accuracy) .
Example : In triazolo[1,5-a]pyridines, carboxylate groups exhibited a 55.6° twist from the mean plane, resolved via XRD .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Target enzymes like α-glucosidase using ligand-binding assays:
- Procedure : Incubate compound with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm .
- Controls : Include native ligands (e.g., acarbose) and validate with dose-response curves .
Data Reference : Tetrazolo[1,5-a]pyridine derivatives showed IC₅₀ values comparable to benzylmaleimide in α-glucosidase inhibition .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer : Address variability via:
- Assay standardization : Use consistent substrate concentrations and pH buffers (e.g., phosphate buffer, pH 6.8) .
- Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. benzyl substituents) to identify SAR trends .
- Molecular docking : Predict binding modes using software like AutoDock Vina to explain potency differences .
Example : Substitution at the imidazole N-position reduced α-glucosidase inhibition by 40%, suggesting steric hindrance .
Q. What strategies mitigate low yields in multi-step syntheses of tetrazolo-imidazole hybrids?
- Methodological Answer :
- Intermediate stability : Protect reactive groups (e.g., imidazole NH with tert-butyloxycarbonyl [Boc]) during coupling .
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 h to 30 min) while maintaining yield .
Data Table :
| Strategy | Improvement | Reference |
|---|---|---|
| Boc protection | Yield increase from 55% to 82% | |
| Microwave heating | Time reduction by 75% |
Q. How can computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer : Use in silico tools :
- ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG liability .
- Metabolite ID : GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., hydroxylation of the imidazole ring) .
Case Study : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups showed reduced CYP3A4 inhibition in simulations .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. NMR-derived structural models?
- Methodological Answer :
- Dynamic effects : NMR captures solution-state conformations, while XRD shows solid-state packing. Compare torsion angles (e.g., carboxylate twist: 55.6° in XRD vs. 50–60° in NOESY) .
- DFT calculations : Optimize geometry using Gaussian09 to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
